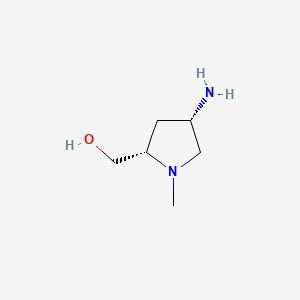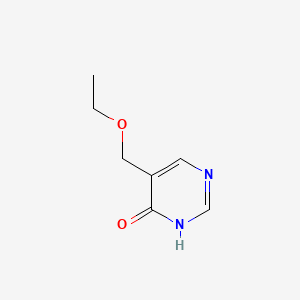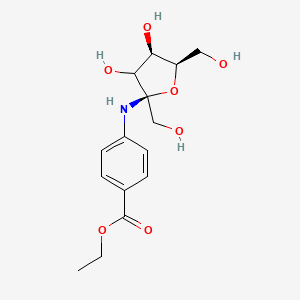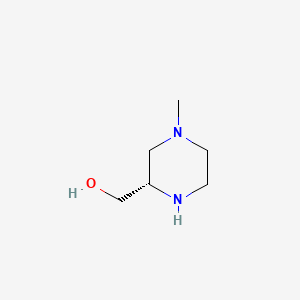
N2-Methyl-4-nitro-1,2-benzenediamine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N2-Methyl-4-nitro-1,2-benzenediamine-d3” is a biochemical compound with the molecular formula C7H6D3N3O2 and a molecular weight of 170.18 . It is also known by the alternate name "2-Amino-5-(N-methyl-d3-amino)nitrobenzene" . This compound is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “N2-Methyl-4-nitro-1,2-benzenediamine-d3” is defined by its molecular formula, C7H6D3N3O2 . The structure consists of a benzene ring with two amine groups (NH2) and one nitro group (NO2) attached. One of the amine groups is further substituted with a methyl group (CH3), where three hydrogen atoms are replaced by deuterium (D), hence the “d3” in the name.Safety and Hazards
Eigenschaften
CAS-Nummer |
1794752-35-4 |
|---|---|
Produktname |
N2-Methyl-4-nitro-1,2-benzenediamine-d3 |
Molekularformel |
C7H9N3O2 |
Molekulargewicht |
170.186 |
IUPAC-Name |
4-nitro-2-N-(trideuteriomethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3/i1D3 |
InChI-Schlüssel |
NVNGTTDFLMOBMZ-FIBGUPNXSA-N |
SMILES |
CNC1=C(C=CC(=C1)[N+](=O)[O-])N |
Synonyme |
2-Amino-5-(N-methyl-d3-amino)nitrobenzene; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)



![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)


![N,N-Dimethyl-2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetamide](/img/structure/B586096.png)

